methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid
Description
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at position 6 and a methyl ester group at position 1. The trifluoroacetic acid (TFA) component likely acts as a counterion or solvent in its synthesis or purification. This compound belongs to the azabicyclo family, which is characterized by fused rings containing nitrogen. Such structures are often explored in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets . TFA, a strong organic acid (pKa ~0.5), is widely used in peptide synthesis, chromatography, and as a catalyst due to its high acidity and volatility .
Properties
CAS No. |
2703779-40-0 |
|---|---|
Molecular Formula |
C10H14F3NO4 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)8-4-2-3-6(5-8)9-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |
InChI Key |
VIPIIPPSTFBPAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)N2.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step often involves the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification. This involves reacting the bicyclic amine with a carboxylic acid derivative in the presence of an acid catalyst.
Trifluoroacetic Acid Addition: The final step involves the addition of trifluoroacetic acid to the esterified product. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Sodium halides (NaX), alkoxides (RO-)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated compounds, ethers
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate has been investigated for various pharmaceutical applications, particularly as a potential therapeutic agent against parasitic infections and other diseases.
Anthelmintic Activity
Research indicates that this compound exhibits significant anthelmintic properties, making it a candidate for treating helminth infections in both humans and animals. The mechanism involves interaction with specific ion channels in nematodes, leading to paralysis and death of the parasites .
Inhibition of Leukotriene Synthesis
The compound has been shown to inhibit leukotriene C4 synthase, which is crucial in the inflammatory response. This inhibition suggests potential applications in treating respiratory diseases and conditions characterized by excessive inflammation .
Case Study 1: Treatment of Helminth Infections
A study conducted by Bayer Animal Health demonstrated the efficacy of methyl 6-azabicyclo[3.1.1]heptane derivatives in controlling gastrointestinal nematodes in livestock. The results showed a significant reduction in parasite load with minimal side effects .
Case Study 2: Anti-inflammatory Properties
In another study focusing on respiratory diseases, compounds similar to methyl 6-azabicyclo[3.1.1]heptane were tested for their ability to reduce leukotriene levels in animal models. The findings indicated a promising reduction in inflammation markers, suggesting potential therapeutic uses in asthma and other inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The trifluoroacetate group enhances its binding affinity and stability, making it a potent compound in biochemical assays.
Comparison with Similar Compounds
Structural Analogs in the Azabicyclo Family
Substituent Variations
- tert-Butyl Derivatives: tert-Butyl trans-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 3050984-72-7) and tert-butyl cis-3-cyano-6-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 3023881-15-1) feature bulkier tert-butyl ester groups instead of methyl esters. Fluorinated Analog: Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS 2580179-50-4) introduces a fluorine atom at position 5, which may alter electronic properties and bioavailability through increased electronegativity .
Ring System Modifications
- 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives: Compounds like (6R,7R)-7-amino-3,3-dimethyl-8-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () replace a carbon with sulfur, forming a beta-lactam structure. This modification is critical in antibiotics like penicillins, where the sulfur enhances ring strain and reactivity .
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene Systems : Seen in cephalosporin analogs (), these expanded rings offer broader antibiotic spectra due to increased stability against beta-lactamases .
Pharmacological Relevance
- The 6-azabicyclo[3.1.1]heptane scaffold’s rigidity may mimic natural substrates in enzyme inhibition. For example, beta-lactam antibiotics exploit similar bicyclic systems to target bacterial cell wall synthesis .
- TFA’s role as a counterion could influence solubility and crystallinity. In contrast, hydrochloride salts (e.g., 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, CAS 1803607-01-3) may exhibit different pharmacokinetic profiles due to varying acid strength and ion-pairing effects .
Physicochemical Properties
- Solubility: TFA-containing compounds are highly soluble in polar aprotic solvents (e.g., acetonitrile, THF) but less so in aqueous media. In contrast, sodium salts of related azabicyclo compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid monosodium salt) show improved water solubility due to ionic character .
- Acidity : TFA’s strong acidity (compared to methanesulfonic acid or HCl) makes it suitable for deprotecting esters in synthesis but may limit biocompatibility in drug formulations .
Table 1: Key Structural and Functional Comparisons
Biological Activity
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate, trifluoroacetic acid (CAS Number: 2703779-40-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : 213.16 g/mol
- CAS Number : 2703779-40-0
Research indicates that methyl 6-azabicyclo[3.1.1]heptane derivatives may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoroacetic acid moiety potentially enhances the compound's solubility and bioavailability, which are critical factors for its pharmacological efficacy.
Biological Activities
-
Neuropharmacological Effects :
- Studies have shown that related bicyclic compounds exhibit significant interactions with acetylcholine receptors, leading to potential applications in treating neurological disorders such as Alzheimer's disease .
- A screening assay demonstrated that certain derivatives can modulate neurotransmitter release, suggesting a role in synaptic plasticity .
-
Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties of methyl 6-azabicyclo[3.1.1]heptane derivatives have indicated effectiveness against various bacterial strains, particularly Gram-positive bacteria .
- The compound's efficacy was evaluated using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics.
- Antiviral Potential :
Case Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of methyl 6-azabicyclo[3.1.1]heptane derivatives led to improved cognitive function and reduced neuroinflammation markers when subjected to induced oxidative stress .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Data Tables
Q & A
Q. What are the recommended synthetic routes for methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate using trifluoroacetic acid (TFA)?
Methodological Answer:
- Key Steps :
- Esterification : Start with a bicyclic amine precursor (e.g., 6-azabicyclo[3.1.1]heptane-1-carboxylic acid) and perform esterification using methanol and TFA as a catalyst. TFA’s strong acidity (pKa ~0.23) facilitates protonation of the carboxyl group, enhancing reactivity .
- Cyclization : For bicyclic systems, intramolecular cyclization under reflux with TFA as a solvent or co-solvent can promote ring closure. Ensure inert atmosphere (N₂/Ar) to avoid side reactions .
- Optimization : Adjust TFA stoichiometry (10–20 mol%) to balance reaction rate and byproduct formation. Monitor progress via TLC or LC-MS .
Q. How can residual TFA be effectively removed during purification of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase containing 0.1% formic acid to ion-pair with TFA, improving separation resolution. Gradient elution (5–95% acetonitrile in water) is recommended .
- Lyophilization : For aqueous solutions, lyophilize the product after neutralizing TFA with a weak base (e.g., ammonium bicarbonate). Confirm TFA removal via ¹⁹F NMR (absence of δ -75 ppm signal) .
Q. What analytical techniques are suitable for characterizing the compound and its TFA salt?
Methodological Answer:
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃. Note that TFA’s ¹H NMR signal (δ 12.5 ppm) may suppress nearby peaks. For ¹⁹F NMR, TFA shows a singlet at δ -75 ppm .
- Mass Spectrometry : Electrospray ionization (ESI+) for the protonated molecular ion [M+H]⁺. Adjust capillary voltage to minimize in-source fragmentation of the labile ester group .
Advanced Research Questions
Q. How does TFA influence the regioselectivity of reactions involving methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate?
Methodological Answer:
- Solvent Effects : TFA’s high polarity and acidity can stabilize carbocation intermediates in electrophilic substitutions, directing reactivity to electron-rich sites (e.g., nitrogen in the azabicyclo system). For example, nitration in TFA favors the 6-position over the 2-position due to protonation-driven resonance effects .
- Catalytic Role : In cycloadditions, TFA can act as a Lewis acid, coordinating to lone pairs on the bicyclic nitrogen and activating specific reaction pathways .
Q. What are the stability profiles of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (25–40°C) in buffered solutions (pH 1–13). The ester group hydrolyzes rapidly under alkaline conditions (pH >10), while acidic conditions (pH <2) with TFA show <5% degradation over 30 days .
- Thermal Stability : Use DSC/TGA to identify decomposition onset (typically >150°C). Store lyophilized samples at -20°C under argon to prevent moisture-induced hydrolysis .
Q. How to address contradictions in reported synthetic yields for TFA-mediated reactions?
Methodological Answer:
- Parameter Screening : Use design-of-experiments (DoE) to optimize variables (e.g., TFA concentration, reaction time). For example, nitration yields vary with TFA’s role as solvent (69% yield) vs. co-solvent (50–55% yield) due to competing protonation pathways .
- Byproduct Analysis : Employ HRMS and ²D NMR to identify side products (e.g., trifluoroacetylation of the bicyclic amine), which reduce yields. Quench reactions at 80% conversion to minimize byproducts .
Q. What environmental and safety considerations apply to TFA usage in large-scale synthesis?
Methodological Answer:
- Waste Management : TFA is environmentally persistent (half-life >10 years in water). Neutralize waste with calcium hydroxide to precipitate trifluoroacetate salts, reducing aquatic toxicity .
- Exposure Mitigation : Use fume hoods and PPE (acid-resistant gloves, goggles) during handling. Monitor airborne TFA levels via FTIR spectroscopy, adhering to OSHA’s 8-hr exposure limit (0.1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
